Home > Products > Screening Compounds P60363 > JA2-3 (NSC29192)?
JA2-3 (NSC29192)? - 6703-93-1

JA2-3 (NSC29192)?

Catalog Number: EVT-1563969
CAS Number: 6703-93-1
Molecular Formula: C5H4N4OS2
Molecular Weight: 200.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of JA2-3 involves several key steps that leverage established organic chemistry techniques. The compound is synthesized from readily available starting materials through a series of reactions including condensation and cyclization. Specific methods include:

  • Condensation Reactions: These are employed to form the core xanthine structure.
  • Cyclization: Cyclization reactions are critical for constructing the fused ring system characteristic of xanthine derivatives.
  • Functional Group Modifications: Subsequent reactions introduce thiocarbonyl groups at specific positions on the xanthine scaffold to enhance inhibitory potency.

The synthetic route is designed to be efficient, allowing for the generation of analogs for further structure-activity relationship studies .

Molecular Structure Analysis

JA2-3 features a complex molecular structure characterized by a fused ring system typical of xanthine derivatives. The molecular formula is C10_{10}H10_{10}N4_{4}O2_{2}S, indicating the presence of sulfur and multiple nitrogen atoms which contribute to its biological activity.

Structural Data

  • Molecular Weight: Approximately 234.27 g/mol
  • Key Functional Groups:
    • Thiocarbonyl group
    • Xanthine core structure
    • Amine functionalities

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it interacts with poly(ADP-ribose) glycohydrolase at the molecular level .

Chemical Reactions Analysis

JA2-3 participates in various chemical reactions that are crucial for its function as an inhibitor. The primary reaction involves binding to the active site of poly(ADP-ribose) glycohydrolase, where it competes with natural substrates. Key reaction details include:

  • Binding Affinity: The interaction with the enzyme is characterized by a competitive inhibition mechanism, with an IC50_{50} value ranging from 0.1 to 1.0 µM.
  • Mechanistic Insights: Structural analyses show that JA2-3 binds in a specific orientation within the enzyme's adenine-binding pocket, facilitating effective inhibition .
Mechanism of Action

The mechanism of action for JA2-3 centers around its ability to inhibit poly(ADP-ribose) glycohydrolase. This inhibition disrupts the normal catabolism of poly(ADP-ribose), leading to accumulation within cells, which can trigger various cellular responses including apoptosis in cancer cells.

Process Details

  1. Enzyme Inhibition: JA2-3 binds competitively to the active site of poly(ADP-ribose) glycohydrolase.
  2. Poly(ADP-ribose) Accumulation: Inhibition leads to increased levels of poly(ADP-ribose), affecting downstream signaling pathways.
  3. Cellular Effects: This accumulation can induce cellular stress responses and enhance the efficacy of certain chemotherapeutic agents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data indicates that JA2-3 maintains its structural integrity under various environmental conditions, making it suitable for further biological testing .

Applications

JA2-3 has significant potential in scientific research, particularly in cancer biology and therapeutic development. Its applications include:

  • Cancer Research: As an inhibitor of poly(ADP-ribose) glycohydrolase, it is being studied for its ability to enhance the effectiveness of chemotherapy by modulating DNA repair mechanisms.
  • Drug Development: The compound serves as a lead structure for designing more potent inhibitors targeting related pathways involved in cell survival and death.
  • Biochemical Assays: Utilized in assays aimed at understanding poly(ADP-ribose) metabolism and its implications in disease states .
Introduction to Poly(ADP-ribose) Glycohydrolase (PARG) Biology

PARylation and DePARylation in DNA Damage Response

Poly(ADP-ribose)ylation (PARylation) is a critical post-translational modification (PTM) dynamically regulated by Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG). Upon DNA damage detection (e.g., single-strand breaks (SSBs) or double-strand breaks (DSBs)), PARP1/2 rapidly synthesizes poly(ADP-ribose) (PAR) chains using NAD⁺ as a substrate. These PAR chains serve as molecular scaffolds for recruiting DNA repair factors like XRCC1 (via its BRCT domain), MRE11, and BRCA1 [2] [10]. The PAR scaffold facilitates chromatin relaxation and coordinates repair pathways:

  • Base Excision Repair (BER)/SSB Repair: PARP1-PAR complexes recruit XRCC1, DNA polymerase β, and DNA ligase III [2] [9].
  • Double-Strand Break Repair: PARylation recruits homologous recombination (HR) factors (BRCA1, BRCA2, RAD51) and non-homologous end joining (NHEJ) components (DNA-PKcs, DNA ligase IV) [2] [10].

PARG hydrolyzes PAR chains through endo-/exoglycosidic activity, cleaving ribose-ribose bonds to release free ADP-ribose and shorter oligomers. This hydrolysis prevents pathological PAR accumulation, which triggers parthanatos (PAR-dependent cell death) [1] [9]. The half-life of PAR polymers is ~1 minute, underscoring the need for tight regulation by PARG to reset the repair machinery [6] [10].

Table 1: DNA Repair Pathways Modulated by PARylation and PARG Activity

Repair PathwayKey PARylated EffectorsPARG Function
BER/SSBRPARP1, XRCC1, DNA ligase IIILimits PAR duration to prevent XRCC1 trapping
Homologous Recombination (HR)BRCA1, BRCA2, RAD51Enables HR factor turnover at DSBs
Non-Homologous End Joining (NHEJ)DNA-PKcs, KU70/80, DNA ligase IVPrevents hyperPARylation-induced chromatin compaction
Alternative NHEJPARP1, DNA ligase III/XRCC1Terminates alt-NHEJ signaling

PARG Enzymatic Function and Isoform Diversity

PARG is encoded by a single gene but undergoes alternative splicing and alternative translation initiation, generating isoforms with distinct subcellular localizations [3] [9]:

  • Nuclear Isoforms: hPARG111 (full-length, 111 kDa) shuttles between nucleus/cytoplasm via nuclear localization (NLS) and export signals (NES).
  • Cytoplasmic Isoforms: hPARG102 (102 kDa) and hPARG99 (99 kDa) lack NLS but translocate to DNA damage sites.
  • Mitochondrial Isoforms: hPARG60 (60 kDa) and hPARG55 (55 kDa) contain mitochondrial targeting sequences (MTS), with hPARG55 confirmed in the mitochondrial matrix [3] [7].

Enzymatically, PARG exhibits biphasic kinetics:

  • Endoglycosidic cleavage: Rapidly degrades long PAR chains (>20 units; Km < 0.3 μM) into shorter oligomers.
  • Exoglycosidic cleavage: Slowly hydrolyzes short/branched PAR chains (Km = 10 μM) [9].Its catalytic domain features a "tyrosine clasp" (Tyr791 in humans) critical for recognizing branched PAR structures [5] [9]. Unlike PARP inhibitors, PARG inhibition leaves the proximal mono(ADP-ribose) attached to proteins, altering downstream signaling [6].

Table 2: Mammalian PARG Isoforms and Functions

IsoformSize (kDa)LocalizationCatalytic ActivityUnique Features
hPARG111111Nucleus (shuttles)HighContains NLS/NES; recruited to DNA damage
hPARG102102CytoplasmHighTranslated from exon 2 start codon
hPARG9999CytoplasmHighTranslated from exon 3 start codon
hPARG6060Cytoplasm/nucleusModerateAlternative splicing; contains MTS
hPARG5555Mitochondrial matrixLowAlternative translation from hPARG60 mRNA

PARG Dysregulation in Oncogenesis and Therapeutic Targeting Rationale

TCGA database analyses reveal PARG upregulation in multiple cancers (e.g., glioblastoma, breast, colon), correlating with aggressive phenotypes and genomic instability [5]. PARG supports tumorigenesis by:

  • Sustaining Replication Fork Progression: PARG prevents PAR-mediated fork stalling and resolves toxic PAR accumulation during replication stress [5] [6].
  • Enabling DNA Repair in PARPi-Resistant Cells: PARG deficiency confers resistance to PARP inhibitors (PARPi) in BRCA2/p53-null models by stabilizing replication forks [5]. Conversely, PARG inhibition synergizes with radiation/chemotherapy by trapping PAR chains, impairing fork restart, and increasing DNA damage persistence [5] [6].

The therapeutic rationale for PARG inhibition includes:

  • Synthetic Lethality: PARG loss induces replication fork defects, enhancing cytotoxicity in HR-deficient cancers.
  • Bypassing PARPi Resistance: JA2-3 shows efficacy in PARPi-resistant A172 glioblastoma cells [5].
  • Radiosensitization: PARG inhibitors increase γH2AX foci (DSB marker) post-irradiation [5].

Properties

CAS Number

6703-93-1

Product Name

JA2-3 (NSC29192)?

IUPAC Name

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one

Molecular Formula

C5H4N4OS2

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12)

InChI Key

SOQYJXVHBQVRDB-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)N1)NC(=S)NC2=S

Synonyms

2,6-dithiouric acid

Canonical SMILES

C12=C(NC(=O)N1)NC(=S)NC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.